molecular formula C15H22ClNO3 B1424568 Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219967-93-7

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1424568
CAS No.: 1219967-93-7
M. Wt: 299.79 g/mol
InChI Key: VTVOIJQNUNBCEM-UHFFFAOYSA-N
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Description

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by its molecular structure, which includes a benzene ring substituted with a methoxy group and a piperidine moiety linked through an ethoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride typically involves multiple steps, starting with the reaction of 3-piperidinyl ethyl alcohol with methyl 3-hydroxybenzoate under acidic conditions

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors equipped with precise temperature and pressure controls to ensure consistent product quality. The process involves the use of catalysts and solvents to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors.

  • Medicine: It has potential therapeutic applications, including the development of drugs for treating neurological disorders and cardiovascular diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Methyl 3-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine: A potent dopamine reuptake inhibitor used in the treatment of cocaine addiction.

  • 3-(2-Methyl-benzyl)-piperidine:

These compounds share structural similarities but differ in their functional groups and pharmacological properties, making each compound suitable for different applications.

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Properties

IUPAC Name

methyl 3-(2-piperidin-3-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3.ClH/c1-18-15(17)13-5-2-6-14(10-13)19-9-7-12-4-3-8-16-11-12;/h2,5-6,10,12,16H,3-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVOIJQNUNBCEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219967-93-7
Record name Benzoic acid, 3-[2-(3-piperidinyl)ethoxy]-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219967-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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